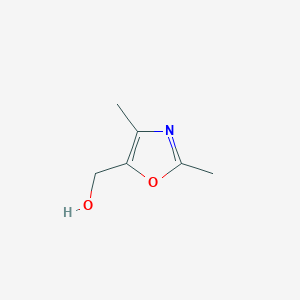![molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3](/img/structure/B1278378.png)
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
概要
説明
“3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” is a chemical compound with the molecular formula C10H10N4O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” consists of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact mass is 202.08500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” include a molecular weight of 202.21300 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Application in Medicinal Chemistry
Field
Summary
Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes. These heterocycles have found applications in medicinal chemistry .
Methods
Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Results
Recent applications detail the use of these heterocycles in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
Application as Fluorescent Probes
Field
Summary
The same heterocycles mentioned above have also been used as fluorescent probes .
Methods
The methods of application are similar to those mentioned in the medicinal chemistry application .
Results
The results of these applications are not specified in the source .
Application as Structural Units of Polymers
Field
Summary
These heterocycles have been used as structural units of polymers .
Results
Application as Potential Biological Agents
Summary
A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .
Methods
The complexes were confirmed by investigating various spectroscopic and analytical techniques .
Results
All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .
Application in Antidepressant Synthesis
Summary
One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods
Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Results
Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application in Antimalarial and HIV-1 Protease Inhibitory Activities
Summary
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
Methods
The methods of application are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYKDYEFKYENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448802 | |
| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |
CAS RN |
86499-24-3 | |
| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

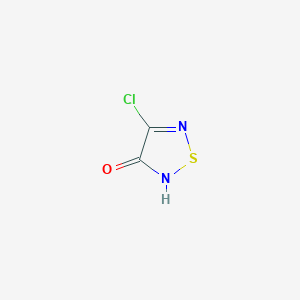
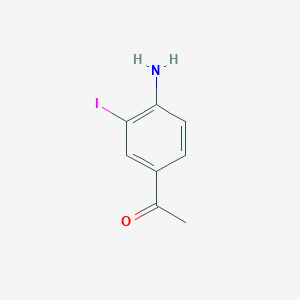

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)
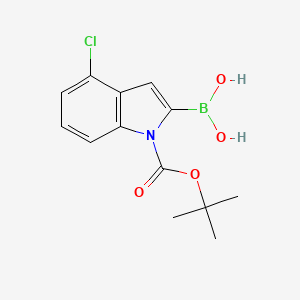
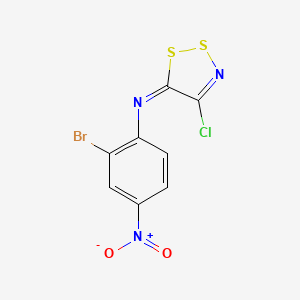
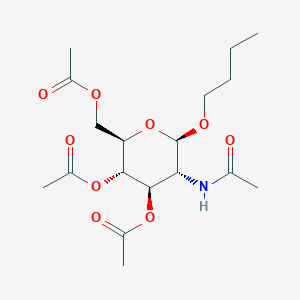
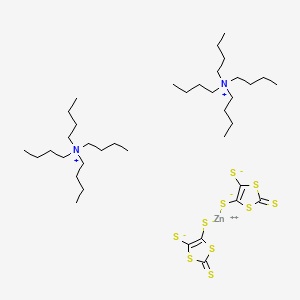

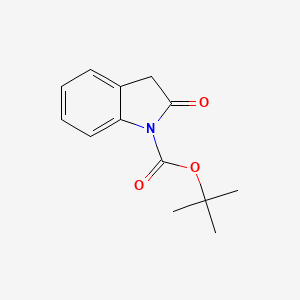
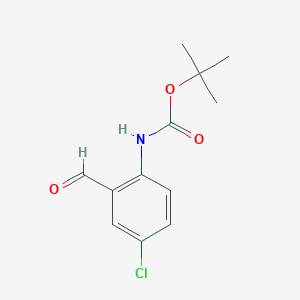
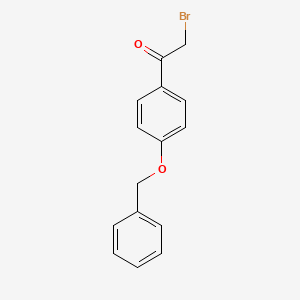
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
